

nucleophosmin gene structure and isoforms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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An In-Depth Technical Guide to **Nucleophosmin (NPM1)**: Gene Structure, Isoforms, and Function

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Nucleophosmin (NPM1), also known as B23, is a ubiquitously expressed phosphoprotein primarily located in the nucleolus. It is a multifunctional chaperone protein implicated in a myriad of critical cellular processes, including ribosome biogenesis, centrosome duplication, histone assembly, and the regulation of key tumor suppressor pathways. Alterations in its expression, localization, or structure are frequently associated with various malignancies, most notably acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the NPM1 gene structure, the characteristics of its protein isoforms, quantitative expression data, its role in signaling, and detailed experimental protocols for its study.

NPM1 Gene and Protein Structure

The human NPM1 gene is highly conserved and resides on chromosome 5q35.^{[1][2][3][4]} The gene spans approximately 25 kilobases and is composed of 12 exons, with individual exon sizes ranging from 58 to 358 base pairs.^{[2][3][5]}

Protein Domains

The primary NPM1 protein (isoform 1) is a 294-amino acid polypeptide with a molecular weight of approximately 37 kDa.^{[6][7]} Its multifaceted functions are governed by several distinct

structural domains.

- N-Terminal Domain: This highly conserved region is responsible for the homo-oligomerization of NPM1, a critical feature for its chaperone activity and interactions with other proteins.[4][8]
- Acidic Regions: Two stretches rich in acidic amino acids (residues 120-132 and 160-188) are crucial for its role as a histone chaperone, mediating interactions with core histones H2B, H3, and H4.[8][9][10]
- Nuclear Export Signal (NES): Located in the N-terminal half, the NES motifs facilitate the translocation of NPM1 from the nucleus to the cytoplasm, a process essential for its role in ribosome export.[2][10]
- Nuclear Localization Signal (NLS): A bipartite NLS ensures the protein's import into the nucleus.[2][10]
- C-Terminal Domain: This region contains a unique aromatic, nucleic acid-binding domain that includes a strong Nucleolar Localization Signal (NoLS), characterized by two critical tryptophan residues (W288, W290).[2][10] This signal is responsible for tethering the protein within the granular component of the nucleolus. Mutations in exon 12 that disrupt this domain are a hallmark of AML, leading to aberrant cytoplasmic dislocation of the protein.[11]

NPM1 Protein (294 aa)

N-Terminus

NES

Acidic Region 1

NLS

Acidic Region 2

C-Terminus (NoLS)

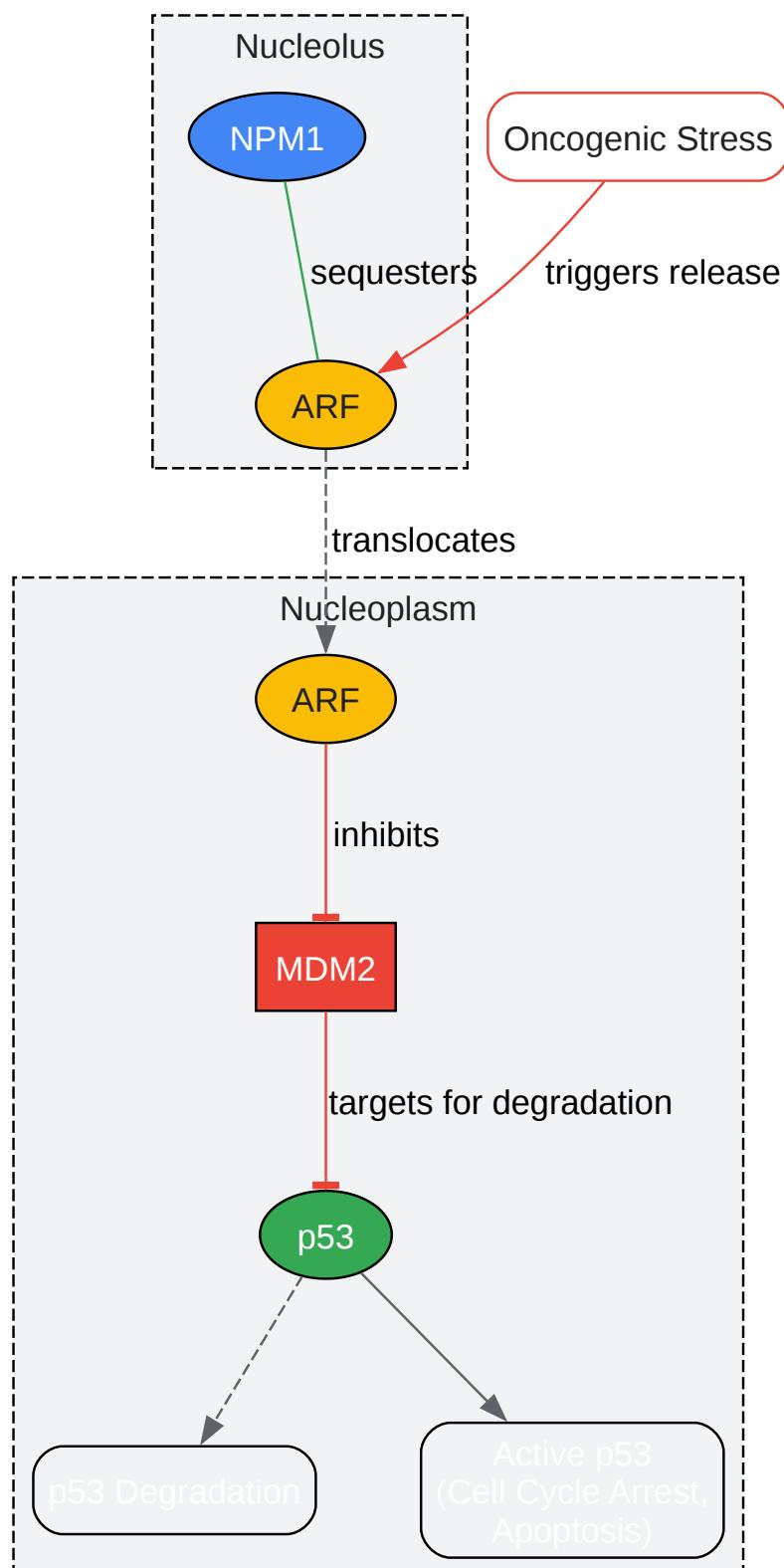
Nuclear Export

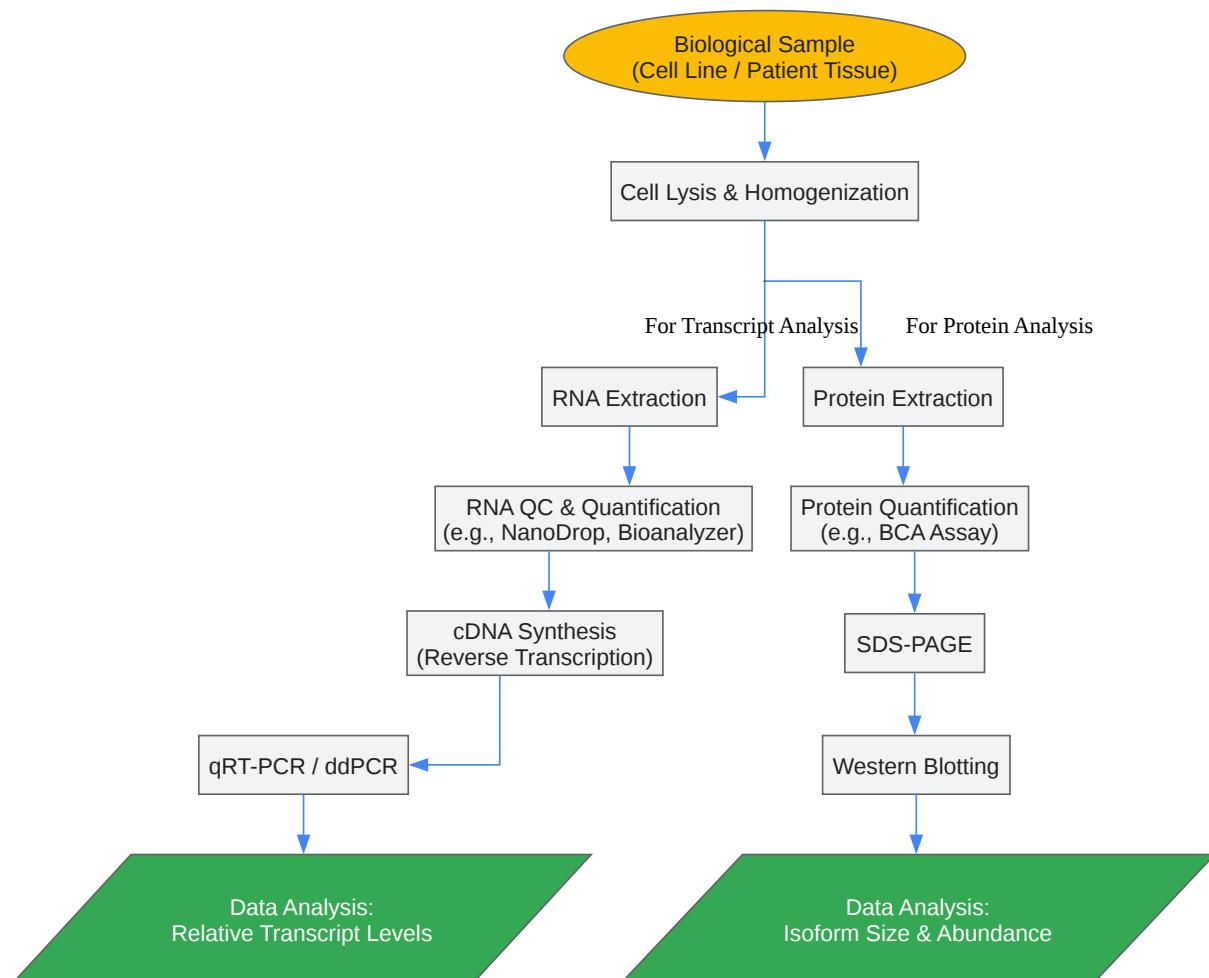
Nucleolar Localization
Nucleic Acid Binding

Nuclear Import

Histone Binding

Oligomerization
Chaperone Activity



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- To cite this document: BenchChem. [nucleophosmin gene structure and isoforms]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1167650#nucleophosmin-gene-structure-and-isoforms>

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